

Application Notes & Protocols: Formulation of siRNA-loaded Lipid Nanoparticles with DOPG

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Compound of Interest

Compound Name: *Dioleoyl phosphatidylglycerol*

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Introduction

The delivery of small interfering RNA (siRNA) holds immense therapeutic potential, but its clinical translation is contingent on the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic siRNA delivery, exemplified by the FDA-approved drug Onpattro®. A standard LNP formulation consists of four key components: an ionizable cationic lipid for siRNA encapsulation and endosomal escape, a helper phospholipid for structural integrity, cholesterol to stabilize the lipid bilayer, and a PEGylated lipid to control particle size and increase circulation time.[1]

This document provides detailed application notes and protocols for the formulation of siRNA-loaded LNPs incorporating the anionic helper lipid 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG). The inclusion of anionic lipids like DOPG can modulate the physicochemical properties and biological behavior of LNPs, potentially influencing their cellular uptake, biodistribution, and interaction with the immune system.[2][3] Specifically, anionic helper lipids have been shown to shift nanoparticle tropism towards the spleen, which could be advantageous for targeting specific cell types or for immunomodulatory applications.[2][3]

Data Presentation

The following tables summarize representative quantitative data for a standard siRNA-LNP formulation and a formulation where the neutral helper lipid, DSPC, is replaced with the anionic lipid, DOPG. These values are based on typical results obtained from microfluidic-based synthesis and characterization.

Table 1: Lipid Formulation Composition

Component	Standard LNP (Molar Ratio %)	DOPG LNP (Molar Ratio %)
Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)	50	50
Helper Phospholipid (DSPC)	10	0
Helper Phospholipid (DOPG)	0	10
Cholesterol	38.5	38.5
PEGylated Lipid (e.g., DMG-PEG2000)	1.5	1.5

Table 2: Physicochemical Characterization of siRNA-LNPs

Parameter	Standard LNP	DOPG LNP
Particle Size (Z-average, nm)	80 - 100	85 - 110
Polydispersity Index (PDI)	< 0.2	< 0.2
Zeta Potential (mV) at pH 7.4	Near-neutral (~0 mV)	Negative (-15 to -30 mV)
siRNA Encapsulation Efficiency (%)	> 90%	> 90%

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions

- Materials:
 - Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)
 - 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)
 - Cholesterol
 - 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
 - Ethanol (200 proof, anhydrous)
- Procedure:
 1. Individually weigh the required amount of each lipid.
 2. Dissolve each lipid in 100% ethanol to prepare individual stock solutions (e.g., 10-20 mM).
 3. To prepare the final lipid mixture for formulation, combine the individual lipid stock solutions in a glass vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of Ionizable Lipid:DOPG:Cholesterol:PEG-Lipid).
 4. Vortex the final lipid mixture thoroughly to ensure homogeneity.
 5. Store the lipid stock solutions at -20°C.

Protocol 2: Formulation of siRNA-DOPG LNPs using Microfluidics

This protocol utilizes a microfluidic mixing device (e.g., NanoAssemblr®) for the controlled and reproducible formulation of siRNA-LNPs.^[4]

- Materials:
 - Final lipid mixture in ethanol (from Protocol 1)
 - siRNA stock solution

- 25 mM Acetate buffer (pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing system and cartridges
- Procedure:
 1. Prepare the Aqueous Phase: Dilute the siRNA stock solution in 25 mM acetate buffer (pH 4.0) to the desired concentration. The acidic buffer is crucial for the protonation of the ionizable lipid, facilitating its interaction with the negatively charged siRNA.[5]
 2. Prepare the Organic Phase: Use the final lipid mixture in ethanol prepared in Protocol 1.
 3. Set up the Microfluidic System:
 - Prime the microfluidic system with ethanol and the aqueous buffer as per the manufacturer's instructions.
 - Load the aqueous siRNA solution into one syringe and the ethanolic lipid mixture into another.
 4. Mixing:
 - Set the desired total flow rate (e.g., 2-12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic phase).
 - Initiate the mixing process. The rapid mixing of the two streams within the microfluidic channels induces the self-assembly of the lipids and siRNA into nanoparticles.[4][6]
 5. Dilution and Neutralization: Collect the LNP solution from the outlet and immediately dilute it with PBS (pH 7.4) to raise the pH and stabilize the newly formed nanoparticles.
 6. Purification and Concentration:
 - Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff (e.g., 10 kDa) dialysis cassette to remove ethanol and unencapsulated siRNA.

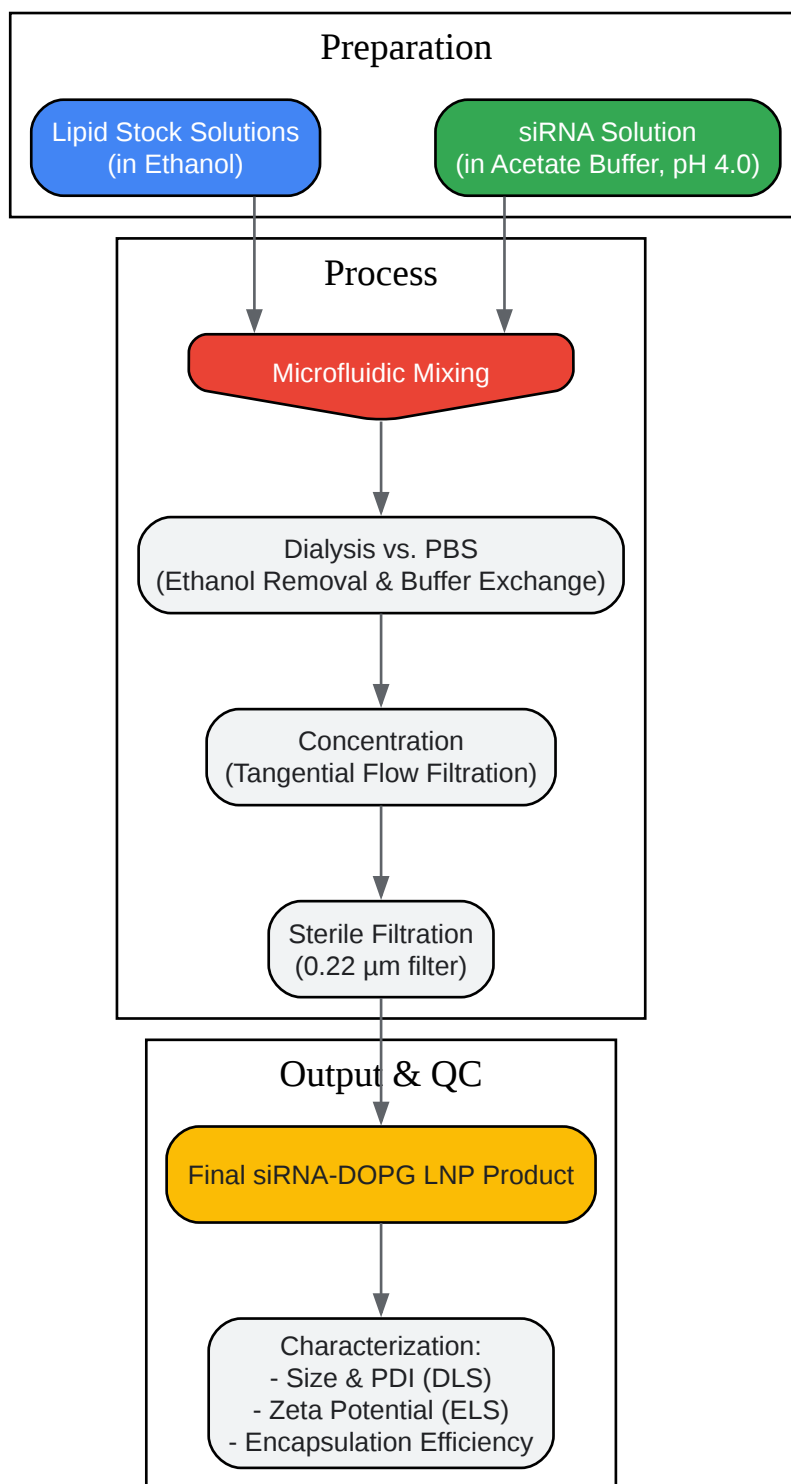
- Concentrate the purified LNPs using a centrifugal filter device if necessary.
7. Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 μm syringe filter.
 8. Storage: Store the siRNA-DOPG LNPs at 4°C.

Protocol 3: Characterization of siRNA-DOPG LNPs

- Particle Size and Polydispersity Index (PDI) Measurement:
 - Technique: Dynamic Light Scattering (DLS).[7]
 - Procedure:
 1. Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
 2. Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
 3. Perform the measurement in triplicate.
- Zeta Potential Measurement:
 - Technique: Electrophoretic Light Scattering (ELS).
 - Procedure:
 1. Dilute the LNP suspension in an appropriate low-salt buffer or deionized water.
 2. Measure the zeta potential using a suitable instrument. The inclusion of the anionic DOPG is expected to result in a negative surface charge at physiological pH.
 3. Perform the measurement in triplicate.
- siRNA Encapsulation Efficiency:
 - Technique: RiboGreen® Assay.[8]
 - Procedure:

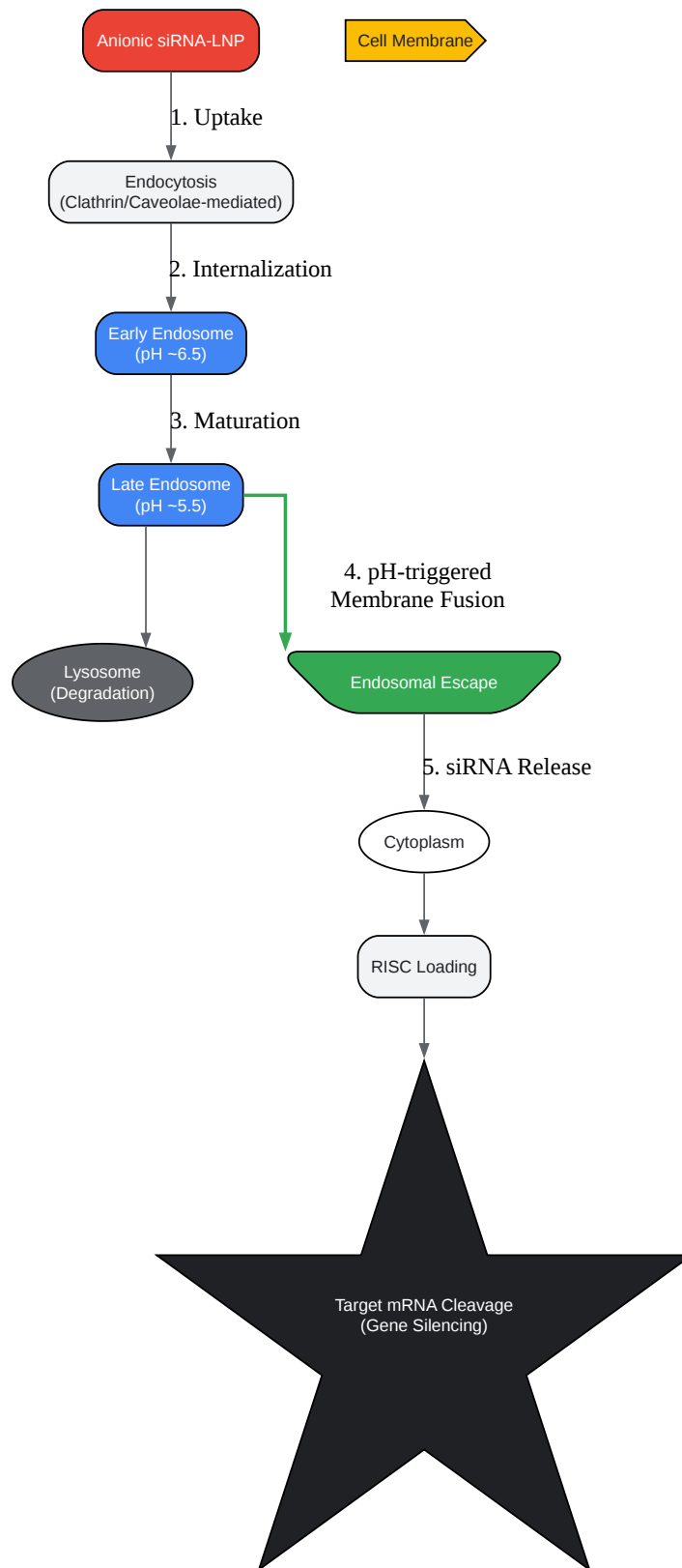
1. Prepare two sets of LNP samples.
2. In one set, add a surfactant (e.g., 0.5% Triton™ X-100) to lyse the LNPs and release the encapsulated siRNA. This will measure the total siRNA.
3. In the second set, measure the amount of free (unencapsulated) siRNA without lysing the LNPs.
4. Use the RiboGreen® reagent, which fluoresces upon binding to RNA, to quantify the amount of siRNA in both sets against a standard curve.
5. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = $[(\text{Total siRNA} - \text{Free siRNA}) / \text{Total siRNA}] \times 100$

Visualizations



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Caption: Workflow for siRNA-DOPG LNP Formulation.



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Caption: Cellular Uptake and Endosomal Escape Pathway.

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